N-methylglucamine is a hexosamine that is D-glucitol in which the hydroxy group at position 1 is substituted by the nitrogen of a methylamino group. A crystalline base, it is used in preparing salts of certain acids for use as diagnostic radiopaque media, while its antimonate is used as an antiprotozoal in the treatment of leishmaniasis. It is a hexosamine and a secondary amino compound. 1-Deoxy-1-(methylamino)-D-glucitol. A derivative of sorbitol in which the hydroxyl group in position 1 is replaced by a methylamino group. Often used in conjunction with iodinated organic compounds as contrast medium.
Related Compounds
Gadopentetate Dimeglumine (Magnevist)
Compound Description: Gadopentetate dimeglumine is a gadolinium-based contrast agent used in magnetic resonance imaging (MRI). It is a complex of gadolinium with the chelating agent pentetic acid, and meglumine is present as a cation to increase solubility. It is an ionic contrast agent with higher osmolality compared to some other gadolinium chelates. []
Gadoteridol (ProHance)
Compound Description: Gadoteridol is a non-ionic, low-osmolar gadolinium-based contrast agent used in MRI. Unlike gadopentetate dimeglumine, gadoteridol does not contain meglumine and has a different chelating agent. []
Relevance: Gadoteridol serves as a point of comparison to meglumine-containing contrast agents like gadopentetate dimeglumine. The research highlighted that the lower osmolality of gadoteridol (which doesn’t use meglumine) resulted in less tissue damage upon extravasation compared to the higher osmolality agent gadopentetate dimeglumine, which does use meglumine. This emphasizes the importance of osmolality in contrast agent safety and suggests that the presence of meglumine, while improving solubility, might contribute to higher osmolality and potentially increase the risk of extravasation injury. []
Gadodiamide (Omniscan)
Compound Description: Gadodiamide is another non-ionic, low-osmolar gadolinium-based contrast agent used in MRI. It does not contain meglumine and utilizes a different chelating agent from both gadopentetate dimeglumine and gadoteridol. []
Relevance: Like gadoteridol, gadodiamide is relevant in this context due to its low osmolality and absence of meglumine. The study found that gadodiamide caused minimal tissue damage following extravasation, similar to gadoteridol and significantly less than gadopentetate dimeglumine. [] This further strengthens the link between osmolality and contrast agent safety.
Gadoversetamide (Optimark)
Compound Description: Gadoversetamide is a non-ionic gadolinium-based contrast agent with an intermediate osmolality compared to the high-osmolar gadopentetate dimeglumine and the low-osmolar gadoteridol and gadodiamide. It does not contain meglumine. []
Relevance: Gadoversetamide bridges the gap between the high and low-osmolar agents. The study revealed that gadoversetamide caused a level of tissue damage comparable to that of gadopentetate dimeglumine, which was significantly higher than that observed with gadoteridol and gadodiamide. [] This finding indicates that even without meglumine, achieving a low osmolality is crucial for minimizing the risk of extravasation-related injuries.
Meglumine Diatrizoate (Renografin-60)
Compound Description: Meglumine diatrizoate is an ionic, high-osmolar contrast agent used in radiography. It is a salt formed by the combination of diatrizoic acid with meglumine. []
Relevance: Meglumine diatrizoate serves as a classic example of a high-osmolar contrast agent, similar to gadopentetate dimeglumine. The study included meglumine diatrizoate as a comparator to assess the relative toxicity of gadolinium-based contrast agents. The findings revealed that gadopentetate dimeglumine induced tissue damage comparable to meglumine diatrizoate, highlighting the potential for extravasation injury with high-osmolar agents. []
Flunixin Meglumine (Banamine)
Compound Description: Flunixin meglumine is a non-steroidal anti-inflammatory drug (NSAID) commonly used in veterinary medicine. It is the meglumine salt of the active compound flunixin. [, , , , , ]
Relevance: Flunixin meglumine directly demonstrates the use of meglumine to enhance the solubility and bioavailability of the active drug flunixin. This salt form is commonly employed in veterinary medicine, further illustrating meglumine's significance in pharmaceutical formulations. Studies examined its effects in horses, calves, and dogs, focusing on its anti-inflammatory and analgesic properties in various conditions. [, , , , , ]
Compound Description: Sodium stibogluconate is a pentavalent antimonial drug used in the treatment of leishmaniasis. []
Relevance: Sodium stibogluconate, although not structurally related to meglumine, is relevant to the research as it provides context for the therapeutic use of meglumine antimoniate. Both compounds are pentavalent antimonials used to treat leishmaniasis, but they differ in their formulations and administration routes. []
Meglumine Antimoniate (Glucantime)
Compound Description: Meglumine antimoniate is another pentavalent antimonial drug used to treat leishmaniasis. It is the meglumine salt of antimonic acid. [, , , , , ]
Relevance: Meglumine antimoniate exemplifies the use of meglumine to formulate a salt of antimonic acid, thereby enhancing its pharmaceutical properties. The research explored its use in treating cutaneous leishmaniasis, comparing different administration routes and treatment regimens, highlighting its therapeutic significance in this context. [, , , , , ]
Compound Description: Firocoxib is a cyclooxygenase-2 (COX-2) preferential inhibitor, belonging to the class of NSAIDs, used in veterinary medicine for its anti-inflammatory and analgesic effects. []
Relevance: Although not structurally related to meglumine, firocoxib provides a valuable comparison point in the context of the research. The study compared the effects of firocoxib with flunixin meglumine in horses recovering from intestinal ischemia. Firocoxib, unlike flunixin meglumine, did not hinder the recovery of mucosal barrier function and did not increase intestinal permeability to lipopolysaccharide. This difference in their effects underscores the complexities of drug interactions and highlights the need for careful selection of therapeutic agents. []
Lidocaine
Compound Description: Lidocaine is a local anesthetic that blocks nerve signals. It is often used to numb tissues in preparation for medical procedures. []
Relevance: While not structurally similar to meglumine, lidocaine is relevant to the research because it was investigated in combination with flunixin meglumine. The study found that lidocaine, when administered alongside flunixin meglumine, mitigated the negative effects of flunixin meglumine on mucosal barrier function in horses recovering from intestinal ischemia. [] This suggests a potential protective effect of lidocaine against flunixin meglumine-induced impairment of intestinal healing.
11. Oleic Acid* Compound Description: Oleic Acid is a fatty acid found naturally in various animal and vegetable fats and oils. []* Relevance: The study explored the potential of meglumine-based supra-amphiphile, particularly one formed from meglumine and oleic acid, to serve as a platform for developing drug delivery systems. [] This highlights the potential for using meglumine in conjunction with other compounds, such as oleic acid, to create novel materials for targeted drug delivery, with a focus on enhancing skin penetration of drugs.
α-Cyclodextrin
Compound Description: α-Cyclodextrin is a cyclic oligosaccharide derived from starch, often employed to form inclusion complexes with drug molecules to improve their solubility, stability, and bioavailability. []
Relevance: The research demonstrated that α-cyclodextrin forms an inclusion complex with meglumine antimoniate, leading to enhanced oral absorption of antimony. [] This finding emphasizes the potential of using cyclodextrins to improve the oral delivery of meglumine-containing drugs, which could be particularly beneficial for drugs with low oral bioavailability.
13. Meglumine Iocarmate (Dimer-X)* Compound Description: Meglumine iocarmate is a water-soluble, ionic contrast agent used in myelography, a type of radiographic examination that uses a contrast medium to detect pathology of the spinal cord, including the location of a spinal cord injury, cysts, or tumors. [, ]* Relevance: Meglumine iocarmate serves as a comparison point for evaluating the effects of newer contrast agents, specifically metrizamide. Studies in cats and rats have shown that meglumine iocarmate, along with meglumine iothalamate, induced clonic spasms when injected into the subarachnoid space. In contrast, metrizamide, a non-ionic agent, did not elicit such adverse reactions. These observations highlighted the potential for meglumine-containing contrast agents to cause neurological side effects, while newer, non-ionic agents like metrizamide appeared to be safer alternatives. [, ]
14. Meglumine Iothalamate (Conray)* Compound Description: Meglumine iothalamate is an ionic, monomeric contrast agent. Like meglumine iocarmate, it was also used in myelography. [, ]* Relevance: Similar to meglumine iocarmate, meglumine iothalamate was compared to metrizamide in terms of its neurotoxic effects. Research indicated that both meglumine iocarmate and meglumine iothalamate were more likely to induce clonic spasms and other neurological side effects compared to metrizamide. [, ] This comparison highlights the potential advantages of non-ionic contrast agents like metrizamide in minimizing neurological complications.
15. Metrizamide (Amipaque)* Compound Description: Metrizamide is a non-ionic contrast agent that was introduced as a safer alternative to ionic agents like meglumine iothalamate and meglumine iocarmate. [, ]* Relevance: Metrizamide's significance in relation to meglumine lies in its improved safety profile. Unlike the meglumine-containing contrast agents, metrizamide did not cause clonic spasms or other severe neurological side effects in experimental studies. [, ] This difference underscored the potential drawbacks of using meglumine-containing ionic agents for myelography and contributed to the shift towards safer, non-ionic alternatives.
16. Polyhexamethylene Biguanide (PHMB)* Compound Description: Polyhexamethylene biguanide is an antiseptic agent with broad-spectrum antimicrobial activity. []* Relevance: While structurally dissimilar to meglumine, PHMB was investigated in a study on the treatment of papular dermatitis caused by Leishmania infantum in dogs. The study aimed to compare the efficacy of local PHMB administration (alone or combined with a Toll-like receptor 4 agonist) with local meglumine antimoniate treatment and a placebo. [] Although meglumine antimoniate showed a faster clinical resolution, PHMB, both alone and in combination with the TLR4 agonist, demonstrated a promising tendency towards resolving the skin lesions. This comparison provides insights into alternative treatment strategies for cutaneous leishmaniasis in dogs.
17. Silybin Meglumine* Compound Description: Silybin meglumine is a salt form of silybin, the main active constituent of silymarin, extracted from milk thistle (Silybum marianum). It is used for its hepatoprotective properties. []* Relevance: The research examined the combined therapeutic effects of silybin meglumine with taurine in patients with non-alcoholic steatohepatitis (NASH). Although the study focuses on the combined effect, the inclusion of silybin meglumine highlights another instance where meglumine is used to enhance the solubility and bioavailability of an active compound, in this case, silybin, for treating liver disease. []
18. Taurine* Compound Description: Taurine is an organic compound that acts as a neurotransmitter and has various physiological functions in the body, including bile acid conjugation, antioxidant activity, and regulation of calcium levels. []* Relevance: Although structurally unrelated to meglumine, taurine's relevance in this context stems from its combined use with silybin meglumine in the treatment of NASH. The research explored whether the addition of taurine to silybin meglumine provided additional benefits in managing NASH. While both groups (silybin meglumine alone and silybin meglumine with taurine) showed improvements in clinical symptoms, the combination therapy appeared to be more effective in reducing serum triglyceride levels and alleviating certain symptoms like nausea and vomiting. []
20. Carprofen (Rimadyl) * Compound Description: Carprofen is a non-narcotic, non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. [, ]* Relevance: While carprofen itself doesn't involve meglumine, its inclusion in studies provides a comparison point for assessing the effects of other NSAIDs, particularly flunixin meglumine. For instance, in a study investigating the contraceptive effects of NSAIDs in rats, carprofen, flunixin meglumine, and meloxicam were all found to reduce implantation rates. This suggests that these NSAIDs, although structurally different and with varying mechanisms of action, may share some common downstream effects. [, ]
Overview
Meglumine, also known as N-methylglucamine, is a compound derived from glucose and monomethylamine. It is classified as an amino sugar and is primarily utilized in pharmaceutical formulations and as a catalyst in organic synthesis. The compound plays a significant role in enhancing the solubility of various drugs and has been explored for its potential applications in drug delivery systems.
Source
Meglumine is synthesized from glucose through a process involving the imination of glucose with monomethylamine, followed by catalytic hydrogenation. Its chemical structure allows it to function effectively as a solubilizing agent for poorly soluble drugs, making it valuable in pharmaceutical applications.
Classification
Chemical Name: N-methylglucamine
Molecular Formula: C₇H₁₇NO₅
CAS Number: 6284-40-8
Molecular Weight: 195.21 g/mol
Synthesis Analysis
Methods and Technical Details
The synthesis of meglumine can be achieved through several methods, with the most common involving the following steps:
Imination Reaction: Glucose is reacted with monomethylamine in an alcoholic solution.
Catalytic Hydrogenation: The resulting compound undergoes catalytic hydrogenation to yield N-methylglucamine.
Purification: The product is typically purified through recrystallization techniques.
A notable method described involves using a Parr reactor with Raney nickel as a catalyst, where hydrogen gas is introduced under controlled conditions to facilitate the reaction. The process can yield high purity products, often exceeding 99% .
Molecular Structure Analysis
Structure and Data
Meglumine has a complex molecular structure characterized by the presence of multiple hydroxyl groups, which contribute to its solubility properties. Its structure can be represented as follows:
Molecular Structure of Meglumine
Functional Groups: Hydroxyl (-OH) groups enhance its hydrophilicity.
Configuration: The compound exhibits chirality due to the presence of asymmetric carbon atoms.
Chemical Reactions Analysis
Reactions and Technical Details
Meglumine participates in various chemical reactions, often acting as a catalyst or solubilizing agent. Some significant reactions include:
Catalytic Reactions: Meglumine has been employed as a catalyst for synthesizing bis(indolyl)methanes under aqueous conditions, showcasing its efficiency and eco-friendliness .
Drug Formulation: It enhances the solubility of active pharmaceutical ingredients, facilitating better absorption and bioavailability.
The versatility of meglumine in these reactions highlights its importance in both synthetic chemistry and pharmaceutical applications.
Mechanism of Action
Process and Data
The mechanism of action for meglumine primarily revolves around its ability to form complexes with various drug molecules, thereby increasing their solubility in aqueous environments. This property is particularly beneficial for drugs that are poorly soluble in water, allowing for improved pharmacokinetics.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: White crystalline powder
Solubility: Highly soluble in water due to its hydrophilic nature.
Melting Point: Approximately 150 °C (decomposes).
Chemical Properties
pH Stability: Meglumine solutions typically exhibit a pH range conducive to maintaining stability in pharmaceutical formulations.
Reactivity: It can participate in various chemical reactions as both a reactant and catalyst.
Relevant analyses indicate that meglumine maintains stability under standard storage conditions, making it suitable for long-term use in pharmaceuticals .
Applications
Scientific Uses
Meglumine finds extensive applications across various fields:
Pharmaceutical Industry:
Used as a solubilizing agent for injectable formulations.
Enhances the bioavailability of poorly soluble drugs.
Catalysis:
Acts as a green catalyst in organic synthesis processes, promoting environmentally friendly methodologies .
Facilitates the synthesis of complex organic compounds with high yields.
Research Applications:
Utilized in studies involving molecular docking and antioxidant activity assessments .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
methyl 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.
AB-CHMINACA is an indazole-based synthetic cannabinoid (CB) that is structurally related to AB-FUBINACA, a high affinity ligand of the central CB1 receptor (Ki = 0.9 nM), by having a cyclohexyl group substituted for the 4-fluorophenyl group. MDMB-CHMINACA is structurally related to AB-CHMINACA by bearing a similar cyclohexyl group; however, the terminal aminocarbonyl moiety is replaced by a methyl ester group and the isobutyl moiety is substituted with a tert-butyl group. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications. MDMB-CHMINACA is an indazole-based synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. MDMB-CHMINACA has been discontinued.
MDPD is a novel enhancer of the N-acylethanolamine degrading enzyme, fatty acid amide hydrolase, in Arabidopsis, alleviating the growth inhibitory effects of NAE 12:0, in part by enhancing the enzymatic activity of Arabidopsis FAAH (AtFAAH).
MDVN1003 is a potent inhibitor of BTK amd PI3K delta. MDVN1003 inhibits Bruton's tyrosine kinase (BTK) and phosphatidylinositol-3-kinase delta (PI3Kδ), two proteins regulated by the B cell receptor (BCR) that drive the growth of many NHLs. MDVN1003 induces cell death in a B cell lymphoma cell line but not in an irrelevant erythroblast cell line.
Cell-permeable, selective PARP-3 inhibitor (IC50 values are 0.89, 6.3, 10.8 and >30 μM for PARP-3, PARP-1, PARP-2 and other ARDT enzymes respectively). Metabolically stable in human liver microsomes and rat hepatocytes. Selective Inhibitor of PARP-3 ME0328 is an inhibitor of PARP-3 (IC50 = 0.89 μM). ME0328 displays selectivity for PARP-3 over PARP-1, PARP-2 and other ARDT enzymes (IC50 values are 6.3, 10.8 and >30 μM respectively). ME0328 also enhances CRISPR-Cas9-mediated HER2 mutation frequency, resulting in increased reduction in proliferation of HER2-positive breast cancer cells.